molecular formula C25H24FN5O2 B2502700 8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-46-9

8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2502700
CAS RN: 904372-46-9
M. Wt: 445.498
InChI Key: PVQFSSYFXMNIQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound comprises of various functional groups including a fluorobenzyl group and a dimethylphenyl group attached to an imidazo[2,1-f]purine-2,4(3H,8H)-dione core .

Scientific Research Applications

Serotonin Receptor Affinity and Phosphodiesterase Inhibition

Compounds structurally similar to the one have been synthesized and evaluated for their affinity towards serotonin (5-HT) receptors and their ability to inhibit phosphodiesterase (PDE) enzymes. These studies aim to identify potential therapeutic agents with antidepressant and anxiolytic properties. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressants and anxiolytics in preclinical models, indicating their significance in the development of new treatments for mood disorders (Zagórska et al., 2016).

Multi-Target Directed Ligands

The exploration of multi-target directed ligands based on the purine scaffold highlights the potential of such compounds in the treatment of neurodegenerative diseases like Parkinson's disease. These compounds are designed to exhibit both A2A adenosine receptor antagonistic activity and monoamine oxidase B inhibition, aiming for symptomatic relief as well as disease-modifying effects (Załuski et al., 2019).

Luminescence Sensing

Derivatives of dimethylphenyl imidazole have been utilized in the development of lanthanide(III)-organic frameworks for luminescence sensing applications. These frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating their potential use as fluorescence sensors (Shi et al., 2015).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-14-6-7-15(2)20(12-14)30-16(3)17(4)31-21-22(27-24(30)31)28(5)25(33)29(23(21)32)13-18-8-10-19(26)11-9-18/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQFSSYFXMNIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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